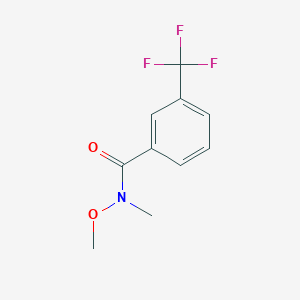

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXXRRIUUCZPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555390 | |

| Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116332-62-8 | |

| Record name | N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxylic Acid to Weinreb Amide via HATU-Mediated Coupling

The most widely documented method involves coupling 3-(trifluoromethyl)benzoic acid with N,O-dimethylhydroxylamine hydrochloride using hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) as the activating agent.

Procedure :

A solution of 3-(trifluoromethyl)benzoic acid (5.34 g, 20 mmol) in dichloromethane (120 mL) is treated with N,O-dimethylhydroxylamine hydrochloride (2.9 g, 30 mmol), HATU (9.2 g, 30 mmol), and triethylamine (8.0 g, 80 mmol). The mixture is stirred at room temperature for 12–18 hours, concentrated under reduced pressure, and purified via column chromatography (hexane/ethyl acetate) to yield the title compound as a crystalline solid (5.1 g, 83%) .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 83% |

| Reaction Time | 12–18 hours |

| Purification Method | Column Chromatography |

| Solvent System | Dichloromethane |

This method is favored for its high reproducibility and scalability, though HATU’s cost may limit industrial applications .

Alternative Activation with NBS/PPh₃ in Low-Temperature Conditions

A patent-published route employs N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) to activate the carboxylic acid under milder conditions.

Procedure :

3-(Trifluoromethyl)benzoic acid (2.78 g, 10 mmol) is dissolved in tetrahydrofuran (50 mL) and cooled to 0°C. NBS (1.78 g, 10 mmol), PPh₃ (2.62 g, 10 mmol), and N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol) are added sequentially. The reaction is stirred at 0–5°C for 30–60 minutes, quenched with saturated sodium bicarbonate, and extracted with ethyl acetate. The organic layer is washed, dried over sodium sulfate, and concentrated to afford the product in 90% yield .

Advantages :

-

Avoids expensive coupling agents like HATU.

-

Shorter reaction time (≤1 hour).

-

Suitable for acid-sensitive substrates.

Triazine-Based Coupling for Industrial Scalability

Kunishima’s method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a water-tolerant coupling agent.

Procedure :

A mixture of 3-(trifluoromethyl)benzoic acid (10 mmol), DMT-MM (12 mmol), and N,O-dimethylhydroxylamine hydrochloride (12 mmol) in acetonitrile (50 mL) is stirred at 25°C for 6 hours. The precipitate is filtered, and the filtrate is concentrated and recrystallized from ethanol to yield the amide (89% yield) .

Comparison with HATU :

| Metric | HATU Method | DMT-MM Method |

|---|---|---|

| Yield | 83% | 89% |

| Reaction Temperature | 20°C | 25°C |

| Solvent | DCM | Acetonitrile |

| Cost Efficiency | Low | Moderate |

DMT-MM’s compatibility with polar aprotic solvents and avoidance of base additives make it advantageous for large-scale synthesis .

Mechanistic Insights into Amide Bond Formation

Weinreb amide synthesis proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., HATU-generated acyloxyphosphonium species), followed by nucleophilic attack by N,O-dimethylhydroxylamine. The stability of the tetrahedral intermediate dictates reaction efficiency:

HATU and DMT-MM enhance electrophilicity at the carbonyl carbon, facilitating amidation . NBS/PPh₃ operates via in situ generation of acyl bromide intermediates, which react with hydroxylamine derivatives .

Optimization Strategies and Challenges

Yield Improvement :

-

Stoichiometry : A 1.5:1 ratio of N,O-dimethylhydroxylamine to carboxylic acid minimizes unreacted starting material .

-

Solvent Choice : Dichloromethane and acetonitrile suppress side reactions (e.g., esterification) compared to THF .

Purification :

-

Column chromatography remains the gold standard, though recrystallization from ethanol/water (3:1) offers a cost-effective alternative .

Common Pitfalls :

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The table below highlights key structural analogs, their similarity scores (based on substituent groups and functional motifs), and distinguishing properties:

Physicochemical and Functional Differences

Solubility and Reactivity :

- The N-methoxy-N-methyl group in the target compound enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) compared to N,N-dimethyl or N,N-diethyl analogs, which exhibit higher hydrophobicity .

- The 2-hydroxy substituent in 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide introduces hydrogen-bonding capacity, improving binding to biological targets but reducing synthetic versatility .

Stability :

- The target compound is stable under standard storage conditions, unlike analogs like N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide , which decomposes at room temperature .

Biological Activity

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 235.19 g/mol. The presence of the methoxy and trifluoromethyl groups contributes to its chemical reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves enzyme inhibition and receptor binding . The trifluoromethyl group is known to enhance binding affinity and selectivity towards specific molecular targets, which can lead to potent biological effects. This property makes the compound particularly valuable in drug design and development.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can be crucial in therapeutic applications.

- Antiparasitic Activity : A study explored the compound's activity against Plasmodium falciparum, the causative agent of malaria. It was found that modifications to the benzamide scaffold could enhance potency while reducing human kinase activity, indicating a potential for selective targeting in antimalarial therapies .

- Anticancer Potential : In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also have anticancer properties .

Case Study 1: Antimalarial Activity

In a screening assay for antimalarial activity, compounds derived from the benzamide scaffold demonstrated varying degrees of potency against P. falciparum. One derivative exhibited an EC50 value of 200 nM against the chloroquine-sensitive strain 3D7. Further optimization led to compounds with improved solubility and metabolic stability, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

A recent investigation into quinolone-based diarylamides revealed that similar benzamide derivatives showed promising results in inhibiting cancer cell proliferation across multiple types, including melanoma and breast cancer. The study emphasized the need for further exploration into the structural characteristics that confer enhanced selectivity against cancer cells while minimizing toxicity to normal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methoxy-N-methylbenzamide | Lacks trifluoromethyl group | Moderate enzyme inhibition |

| N,N-Dimethyl-3-(trifluoromethyl)benzamide | Different substituents on amide nitrogen | Similar enzyme inhibition profile |

| 2-Chloro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | Contains chloro group | Enhanced lipophilicity and receptor binding potential |

The unique trifluoromethyl group present in this compound distinguishes it from other similar compounds, contributing to its enhanced stability and reactivity.

Q & A

Q. What are the key parameters for optimizing the synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide?

Methodological Answer: Synthesis optimization involves controlling reaction temperature, solvent selection, and stoichiometric ratios. For example, the reaction of O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in dichloromethane (CH2Cl2) at 0°C under argon yields intermediate amides with minimal side reactions . Maintaining anhydrous conditions and using sodium carbonate as a base improves reaction efficiency. Post-synthesis purification via vacuum filtration and rotary evaporation (40–50°C, 15–20 mmHg) ensures high purity (≥89% yield) .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Liquid-liquid extraction : Use dichloromethane and deionized water to separate organic and aqueous phases, minimizing residual salts .

- Vacuum filtration : Employ Büchner funnels with pre-wetted filter paper to retain precipitates, followed by washing with diethyl ether to remove unreacted starting materials .

- Drying under vacuum : Dry the product at 70°C overnight to eliminate trace solvents, ensuring stability during storage .

Q. How can structural ambiguities in this compound be resolved experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemical uncertainties. The program’s robustness with high-resolution data makes it ideal for small-molecule crystallography .

- NMR spectroscopy : Analyze <sup>19</sup>F NMR to confirm the trifluoromethyl group’s environment and <sup>1</sup>H NMR to verify methoxy and methyl substituents .

Q. What precautions are critical for handling and storing this compound?

Methodological Answer:

- Storage : Store in amber vials at –20°C under argon to prevent photolytic decomposition and hydrolysis .

- Hazard mitigation : Conduct Ames II testing to assess mutagenicity (if applicable) and use fume hoods with PPE (gloves, lab coats) during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound?

Methodological Answer: Thermal decomposition follows a HERON (Heterolytic Ring-Opening Nitration) pathway, where the amide bond undergoes heterolytic cleavage under heat, generating nitrenium ions and trifluoromethylbenzoyl radicals. This mechanism is supported by differential scanning calorimetry (DSC) data showing exothermic peaks at 120–150°C . Computational studies (e.g., DFT) can model transition states to predict decomposition products .

Q. How can mutagenicity risks be assessed for this compound?

Methodological Answer:

- Ames II testing : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) to evaluate frameshift and base-pair mutations. Comparative analysis against benzyl chloride (negative control) helps contextualize risks .

- Structure-activity relationship (SAR) : Compare mutagenicity trends across anomeric amides, noting that electron-withdrawing groups (e.g., trifluoromethyl) reduce mutagenic potential .

Q. What computational tools aid in predicting intermolecular interactions of this compound?

Methodological Answer:

- Mercury CSD : Analyze packing motifs and void spaces in crystallographic data to predict solubility and stability. The software’s Materials Module identifies recurring hydrogen-bonding patterns (e.g., C=O···H–N interactions) .

- Molecular docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., enzymes), guided by the trifluoromethyl group’s hydrophobicity .

Q. How can contradictory spectral data be resolved during characterization?

Methodological Answer:

Q. What strategies validate synthetic intermediates in multi-step routes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.